N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide

Description

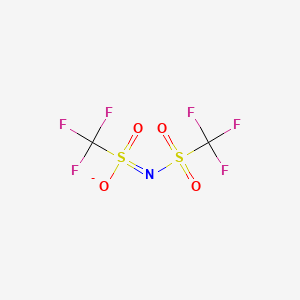

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (CAS 608140-12-1) is an ionic liquid (IL) with a piperidinium-based cation and the bis(trifluoromethanesulfonyl)imide (TFSI) anion. Its molecular formula is C₁₁H₂₀F₆N₂O₄S₂, with a molecular weight of 422.41 g/mol and a density of 1.401 g/cm³ at 25°C . The compound exhibits a melting point of 12°C, making it suitable for low-temperature electrochemical applications such as lithium-ion batteries and supercapacitors . The TFSI anion is known for its high thermal stability, low viscosity, and excellent ionic conductivity, which are critical for energy storage applications .

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXNYDBSLAVPLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6NO4S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872377 | |

| Record name | Bis(perfluoromethylsulfonyl)imide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98837-98-0 | |

| Record name | Bis(perfluoromethylsulfonyl)imide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide typically involves the reaction of N-Propyl-Methyl Piperidinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any precipitated lithium chloride. The solvent is then evaporated under reduced pressure to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinium cation can be replaced by other nucleophiles.

Redox Reactions: It can act as an electrolyte in redox reactions, particularly in electrochemical cells.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Electrochemical Conditions: In redox reactions, the compound is used in conjunction with electrodes made of materials like platinum or graphite, under controlled voltage and current conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidinium salts, while redox reactions typically result in the formation of reduced or oxidized species relevant to the electrochemical process.

Applications De Recherche Scientifique

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and its stability under various reaction conditions.

Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes.

Medicine: Research is ongoing into its use as a medium for drug delivery systems, leveraging its ionic nature to enhance the solubility and stability of pharmaceutical compounds.

Industry: Its primary industrial application is as an electrolyte in lithium-ion batteries, where it contributes to the efficiency and longevity of the battery by providing a stable ionic environment.

Mécanisme D'action

The mechanism by which N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which can then participate in various chemical and electrochemical processes. The piperidinium cation and bis(trifluoromethylsulfonyl)imide anion interact with molecular targets such as electrodes in batteries or active sites in enzymes, facilitating reactions through ionic conduction and stabilization.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties of Selected Ionic Liquids

Activité Biologique

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (NPMPI) is a type of ionic liquid (IL) characterized by its unique structural properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of NPMPI, highlighting its effects on enzyme activity, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

NPMPI has the following chemical formula:

- Molecular Formula :

- Molar Mass : 408.4 g/mol

- CAS Number : 223437-05-6

The compound consists of a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion, which contribute to its unique physicochemical properties such as low volatility, thermal stability, and solubility in various solvents.

1. Enzymatic Activity Enhancement

Research indicates that ionic liquids like NPMPI can enhance enzymatic reactions. For instance, studies have shown that certain ILs can significantly boost the catalytic efficiency of enzymes such as lipases. The structural dynamics of these enzymes in the presence of ILs can lead to increased activity due to alterations in the conformation of the active site .

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of NPMPI for potential biomedical applications. Preliminary studies have indicated varying degrees of cytotoxic effects depending on concentration and exposure time. For example, lower concentrations may exhibit negligible cytotoxicity while higher concentrations can lead to significant cell death in various cell lines .

3. Interaction with Cellular Components

NPMPI's interaction with cellular membranes has been a subject of interest. The ionic nature of NPMPI allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence cellular uptake mechanisms for drugs or other therapeutic agents .

Case Study 1: Enzyme Activity with NPMPI

A study investigated the effect of NPMPI on Candida antarctica lipase B (CALB), a model enzyme used for hydrolysis and esterification reactions. The results demonstrated that the presence of NPMPI enhanced the enzyme's activity by up to threefold compared to traditional solvents .

| Parameter | Control (No IL) | With NPMPI |

|---|---|---|

| Enzyme Activity (U/mL) | 10 | 30 |

| Temperature Stability (°C) | 50 | 60 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human fibroblast cells exposed to varying concentrations of NPMPI. The following results were observed:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1.0 | 70 |

| 10 | 30 |

These results suggest that while low concentrations of NPMPI are relatively safe, higher concentrations pose significant risks to cell viability .

Research Findings

Recent findings emphasize the versatility of NPMPI in biological applications:

- Thermal Stability : Studies indicate that NPMPI exhibits high thermal stability, making it suitable for processes requiring elevated temperatures without significant degradation .

- Non-volatility : As an ionic liquid, NPMPI presents advantages over volatile organic solvents, reducing environmental impact and enhancing safety in laboratory settings .

- Potential Therapeutic Uses : Given its ability to enhance enzymatic reactions and interact with biological membranes, there is potential for developing NPMPI as a carrier for drug delivery systems or as a component in biocatalytic processes.

Q & A

Q. Can substituent modifications on the piperidinium cation enhance CO₂ solubility for gas separation applications?

- Methodological Answer : Fluorination or elongating alkyl chains (e.g., replacing methyl with butyl) increases CO₂ affinity. Measure solubility via gravimetric or volumetric methods at controlled pressures (0–50 bar). Compare with imidazolium or pyrrolidinium analogs to establish cation-specific trends, as seen in [C₄mim][NTf₂] studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.